molecular formula C16H10ClN3O3S B11180677 4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11180677
M. Wt: 359.8 g/mol
InChI Key: JBFPOALWXREAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group, a nitro group, and a phenyl-thiazole moiety attached to a benzamide core. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. These interactions can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H10ClN3O3S/c17-12-7-6-11(8-14(12)20(22)23)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21)

InChI Key

JBFPOALWXREAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.